molecular formula C16H16ClF3N4O B4489698 1-(3-Chlorophenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine

1-(3-Chlorophenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine

Cat. No.: B4489698
M. Wt: 372.77 g/mol
InChI Key: QDIYMCGUGYHWFO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine typically involves multiple steps, starting with the preparation of the pyrazole ring and the piperazine ring separately. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by the introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the 3-chlorophenyl group is attached to the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-5-trifluoromethyl-1H-pyrazole: Similar structure but lacks the piperazine ring.

    1-(3-Chlorophenyl)piperazine: Similar structure but lacks the pyrazole ring.

    1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride: Similar structure but with a chloride group instead of the piperazine ring.

Uniqueness

1-(3-Chlorophenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine is unique due to the combination of its structural features, including the presence of both the pyrazole and piperazine rings, as well as the trifluoromethyl and chlorophenyl groups

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4O/c1-22-14(16(18,19)20)10-13(21-22)15(25)24-7-5-23(6-8-24)12-4-2-3-11(17)9-12/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIYMCGUGYHWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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